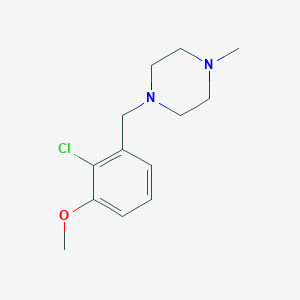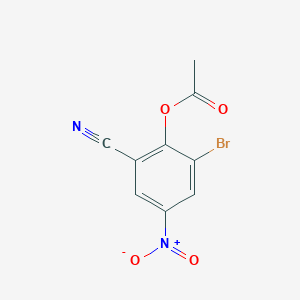
N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide” is also known as Sulfamethoxazole . It is a bacteriostatic antibiotic, belonging to the class of sulfonamides . It is widely used in the treatment of pneumocystis, coccidiosis, gastroenteritis, diarrhea, respiratory diseases such as pneumonia, etc .
Molecular Structure Analysis
The empirical formula of Sulfamethoxazole is C10H11N3O3S . It has a molecular weight of 253.28 . The SMILES string representation of its structure isCc1cc(NS(=O)(=O)c2ccc(N)cc2)no1 . Chemical Reactions Analysis
Sulfamethoxazole is a sulfonamide antibiotic that blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase .Physical And Chemical Properties Analysis
Sulfamethoxazole is suitable for HPLC and gas chromatography (GC) techniques . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Antiviral Activities
- A study by Hebishy et al. (2020) outlines a synthesis method for benzamide-based 5-aminopyrazoles, leading to compounds with significant antiviral activities against the H5N1 influenza virus. This research highlights the potential use of benzamide derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Gelation Behavior and Non-Covalent Interactions
- Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives, examining their gelation behavior and the impact of methyl functionality on this process. These findings contribute to understanding the role of benzamide derivatives in materials science, particularly in crystal engineering (Yadav & Ballabh, 2020).
Anticancer Applications
- Tiwari et al. (2017) conducted research on benzamide derivatives containing a thiadiazole scaffold, finding several compounds with promising anticancer activity. This suggests the potential of benzamide derivatives in cancer treatment (Tiwari et al., 2017).
Potential in Psychopharmacology
- Research by Norman et al. (1994) on cyclic benzamides showed their potential as mixed dopamine D2/serotonin 5-HT2 receptor antagonists, indicating their use in developing atypical antipsychotic agents (Norman, Rigdon, Navas, & Cooper, 1994).
Inhibition of VEGF Receptor-2
- A study by Borzilleri et al. (2006) identified benzamide derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their potential in cancer treatment (Borzilleri et al., 2006).
Antimicrobial Evaluation
- Raffa et al. (2002) synthesized new benzamide derivatives and evaluated their antimicrobial properties, although they found no significant antibacterial or antifungal activities at tested concentrations (Raffa, Migliara, Daidone, Maggio, & Schillaci, 2002).
Synthesis and Structural Analysis
- The work of Rodier et al. (1993) on the synthesis of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide provides insights into the structural characteristics of such compounds, contributing to our understanding of their chemical properties (Rodier, Céolin, Dugué, & Lepage, 1993).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-6-11(14-16-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKXBLACSZBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-3-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)
![N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2864732.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)
![1-(2,5-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2864734.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)
![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2864739.png)
![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)

![furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2864744.png)


![2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2864751.png)
